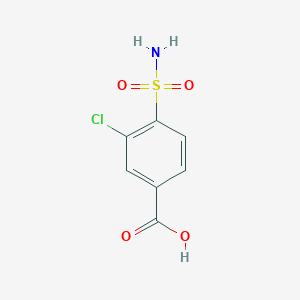

3-Chloro-4-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOISTTGQLIPIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281944 | |

| Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34263-53-1 | |

| Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34263-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminosulfonyl)-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 4 Sulfamoylbenzoic Acid

Foundational Synthetic Routes to Sulfamoylbenzoic Acid Scaffolds

The synthesis of sulfamoylbenzoic acid scaffolds, including the specific isomer 3-Chloro-4-sulfamoylbenzoic acid, is a critical process in the development of various pharmacologically active molecules. The foundational routes to these structures primarily involve chlorosulfonation followed by amination reactions.

Chlorosulfonation Approaches

Chlorosulfonation is a key electrophilic aromatic substitution reaction used to introduce a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. In the synthesis of precursors to 3-Chloro-4-sulfamoylbenzoic acid, the starting material is typically a substituted benzoic acid.

For instance, the chlorosulfonation of 4-chlorobenzoic acid with an excess of chlorosulfonic acid at elevated temperatures (around 140-150°C) leads to the formation of 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com The reaction involves the electrophile SO₂Cl⁺, which is generated from chlorosulfonic acid. stackexchange.com The reaction mixture is carefully added to ice-water to decompose the unreacted chlorosulfonic acid, after which the desired product can be collected by filtration. google.com

Similarly, chlorosulfonation of 3-chlorobenzoic acid can also be performed to yield isomeric chlorosulfonylbenzoic acids. wikipedia.orgyoutube.com The conditions for these reactions, such as temperature and the ratio of reactants, are crucial in determining the yield and isomeric purity of the product. google.comstackexchange.com

Amination Reactions for Sulfamoyl Group Introduction

The subsequent step in the synthesis is the conversion of the chlorosulfonyl group to a sulfamoyl group (-SO₂NH₂) through an amination reaction. This is typically achieved by reacting the chlorosulfonylbenzoic acid intermediate with an amine.

For the synthesis of 3-Chloro-4-sulfamoylbenzoic acid from 3-chloro-4-(chlorosulfonyl)benzoic acid, a common method involves treatment with concentrated ammonia (B1221849) water. guidechem.com The reaction is generally carried out at a controlled temperature to manage the exothermic nature of the reaction. guidechem.com Following the reaction, the product can be precipitated by adjusting the pH of the solution. guidechem.com

The versatility of this step allows for the introduction of various substituted sulfamoyl groups by using primary or secondary amines instead of ammonia. For example, reacting 4-chloro-3-(chlorosulfonyl)benzoic acid with methylamine (B109427) or ethylamine (B1201723) yields the corresponding N-alkylsulfamoylbenzoic acids. google.com

General Synthetic Pathways for Isomeric Chlorosulfamoylbenzoic Acids

The general synthetic strategy for isomeric chlorosulfamoylbenzoic acids follows the two-step sequence of chlorosulfonation and amination. The specific isomer obtained is dictated by the starting substituted benzoic acid and the regioselectivity of the chlorosulfonation step.

For example, starting with 4-bromobenzoic acid and following the same chlorosulfonation and amination sequence results in 4-bromo-3-sulfamoylbenzoic acid. google.com The synthesis of other isomers, such as those with different substitution patterns on the benzene (B151609) ring, can be achieved by selecting the appropriately substituted benzoic acid as the starting material. nih.gov The reaction conditions, particularly the temperature of the chlorosulfonation reaction, can influence the position of the incoming chlorosulfonyl group. stackexchange.com

Functional Group Transformations and Derivatization Strategies

The carboxylic acid and sulfamoyl moieties of 3-Chloro-4-sulfamoylbenzoic acid offer opportunities for a variety of functional group transformations and derivatization strategies. These modifications are often employed to modulate the physicochemical and biological properties of the parent molecule.

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-Chloro-4-sulfamoylbenzoic acid can be readily converted to an ester. A common method for this transformation is reaction with an alcohol in the presence of an acid catalyst. Another approach involves first converting the carboxylic acid to its more reactive acyl chloride derivative.

For example, 4-chloro-3-sulfamoylbenzoic acid can be reacted with thionyl chloride to form 4-chloro-3-sulfamoylbenzoyl chloride. guidechem.comprepchem.com This acyl chloride can then be reacted with an alcohol to yield the corresponding ester. This two-step process is often efficient and allows for the synthesis of a wide range of esters. google.com

Amide Formation with Amines and Amino Acids

The carboxylic acid group of 3-Chloro-4-sulfamoylbenzoic acid can also be converted to an amide by reaction with a primary or secondary amine. This transformation is a cornerstone of medicinal chemistry for creating peptidomimetics and other bioactive compounds. nih.gov

Direct thermal dehydration of the carboxylic acid with an amine is possible but often requires high temperatures. acs.org A more common and milder approach involves the use of coupling reagents. nih.govnih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amine at room temperature. nih.gov

Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride, which then readily reacts with an amine to form the amide. google.com This method has been used to synthesize a variety of sulfamoyl-benzamide derivatives from sulfamoylbenzoic acids. nih.gov The reaction generally proceeds well with anilines as well as primary and secondary aliphatic amines. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Chlorobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia | 4-Chloro-3-sulfamoylbenzoic acid | Chlorosulfonation, Amination |

| 3-Chlorobenzoic acid | 1. Chlorosulfonic acid 2. Ammonia | 3-Chloro-4-sulfamoylbenzoic acid | Chlorosulfonation, Amination |

| 4-Chloro-3-sulfamoylbenzoic acid | Thionyl chloride, then Alcohol | 4-Chloro-3-sulfamoylbenzoic acid ester | Esterification |

| 4-Chloro-3-sulfamoylbenzoic acid | Amine, Coupling reagent | N-substituted-4-chloro-3-sulfamoylbenzamide | Amide Formation |

| 4-Chloro-3-(chlorosulfonyl)benzoic acid | n-Butylamine | 4-Chloro-3-(N-butylsulfamoyl)benzoic acid | Amination |

Synthesis of N-Substituted Sulfamoylbenzoic Acid Analogues

The synthesis of N-substituted analogues of 3-chloro-4-sulfamoylbenzoic acid is a primary route for modifying its chemical properties. The principal method involves the reaction of its highly reactive precursor, 3-chloro-4-(chlorosulfonyl)benzoic acid, with various primary and secondary amines. google.com This reaction leads to the formation of a stable sulfonamide bond, incorporating the amine's substituent onto the nitrogen atom.

The general approach begins with the chlorosulfonation of 4-chlorobenzoic acid, which yields 4-chloro-3-(chlorosulfonyl)benzoic acid. google.com This intermediate is then treated with an amine, often in an aqueous or alcoholic medium. For instance, reacting the chlorosulfonyl intermediate with aqueous methylamine or ethylamine produces 4-chloro-3-(methylsulfamoyl)benzoic acid and 4-chloro-3-(ethylsulfamoyl)benzoic acid, respectively. google.com

Research has demonstrated the synthesis of a variety of these derivatives. A range of sulfamoylbenzoic acids have been prepared by reacting the sulfonyl chloride intermediate with amines such as cyclopropylamine (B47189) and morpholine (B109124). nih.gov In some cases, the aromatic ring is further functionalized, for example with a nitro group. The synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid is achieved by adding 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid to a solution of n-butylamine and sodium hydroxide (B78521) at low temperatures. prepchem.com The resulting N-substituted products are valuable in their own right or as intermediates for more complex molecules, such as the synthesis of indapamide, which involves reacting 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole. google.com

Table 1: Examples of N-Substituted Sulfamoylbenzoic Acid Analogues This table is interactive. You can sort and filter the data.

| Reactant Amine | Resulting N-Substituted Product | Reference |

|---|---|---|

| Methylamine | 4-Chloro-3-(methylsulfamoyl)benzoic acid | google.com |

| Ethylamine | 4-Chloro-3-(ethylsulfamoyl)benzoic acid | google.com |

| n-Butylamine | 4-Chloro-3-nitro-5-(n-butylsulfamoyl)benzoic acid | prepchem.com |

| Cyclopropylamine | 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | nih.gov |

| Morpholine | 3-(Morpholinosulfonyl)benzoic acid derivatives | nih.gov |

Formation of Schiff Bases from Sulfamoylbenzoic Acid Motifs

The formation of Schiff bases (compounds containing a C=N double bond, or azomethine group) from 3-chloro-4-sulfamoylbenzoic acid is not a direct reaction, as the parent molecule lacks the necessary primary amine functionality. Instead, Schiff base synthesis requires a derivative of the sulfamoylbenzoic acid motif that incorporates an amino group.

A common synthetic strategy involves the introduction and subsequent reduction of a nitro group on the aromatic ring. jocpr.com For example, a precursor like 4-chloro-3-nitro-5-sulfamoylbenzoic acid can be chemically reduced to form 3-amino-4-chloro-5-sulfamoylbenzoic acid. This newly formed aromatic amine is then available to undergo condensation with an aldehyde or a ketone to form the corresponding Schiff base. jocpr.comnih.gov The reaction typically proceeds by mixing the amino derivative with the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration process. nih.gov This pathway highlights the utility of the sulfamoylbenzoic acid framework as a platform for creating more complex structures with diverse chemical and electronic properties imparted by the azomethine linkage.

Precursor Chemistry and Intermediate Reactivity Studies

The synthesis and reactivity of precursors are fundamental to the production and derivatization of 3-chloro-4-sulfamoylbenzoic acid. Understanding the behavior of key intermediates and the influence of ring substituents is crucial for controlling reaction outcomes.

Role of 3-Chloro-4-(chlorosulfonyl)benzoic Acid as a Synthetic Intermediate

3-Chloro-4-(chlorosulfonyl)benzoic acid, also known as 4-chloro-3-(chlorosulfonyl)benzoic acid, is the most critical synthetic intermediate in the preparation of 3-chloro-4-sulfamoylbenzoic acid and its N-substituted derivatives. google.comsielc.com It is typically prepared through the chlorosulfonation of 4-chlorobenzoic acid. This reaction involves heating 4-chlorobenzoic acid with an excess of chlorosulfonic acid. google.com

The primary utility of this intermediate lies in the high reactivity of the chlorosulfonyl group (-SO₂Cl). This group is an excellent electrophile, readily undergoing nucleophilic attack by ammonia or amines. The reaction with ammonia (ammonolysis) is the final step in synthesizing the parent compound, 3-chloro-4-sulfamoylbenzoic acid. Similarly, as detailed in section 2.2.3, its reaction with a wide range of primary and secondary amines provides a direct and efficient route to a vast library of N-substituted analogues. google.comnih.gov The controlled reactivity of this intermediate makes it a versatile linchpin in the synthesis of these targeted molecules.

Reactivity of Aromatic Ring Substituents (e.g., Nitro Group Activation)

The introduction of additional substituents onto the aromatic ring profoundly influences the reactivity of 3-chloro-4-sulfamoylbenzoic acid precursors. The nitro group (-NO₂) is a particularly significant substituent used in synthetic strategies. It is typically introduced onto the ring via nitration of a precursor like 4-chlorobenzoic acid, often using a mixture of nitric and sulfuric acids. prepchem.comgoogle.com

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, its more significant role in this context is the activation of the ring for nucleophilic aromatic substitution (SNAr). When positioned ortho or para to a halogen, such as the chlorine atom in 4-chloro-3-nitro-5-sulfamoylbenzoic acid, the nitro group strongly stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack. This electronic effect significantly facilitates the displacement of the halogen by a nucleophile. For instance, in 4-chloro-3-nitro-5-sulfamoylbenzoic acid, the nitro group activates the chlorine atom for substitution by nucleophiles like phenoxy groups. Furthermore, the nitro group itself is a versatile functional handle that can be chemically reduced to an amino group (-NH₂), enabling further derivatization, such as the formation of Schiff bases or amides. nih.gov

Halogen Substitution and Its Chemical Implications

The chlorine atom on the aromatic ring of 3-chloro-4-sulfamoylbenzoic acid has critical chemical implications for its reactivity. As a halogen, it is an electron-withdrawing group via induction, which deactivates the ring toward electrophilic attack. msu.edu

The most significant role of the chlorine atom is as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While this substitution is difficult on the parent molecule, it becomes feasible when the ring is activated by other strongly electron-withdrawing groups, such as a nitro group positioned ortho or para to it. As discussed previously, the presence of a nitro group in a compound like 4-chloro-3-nitro-5-sulfamoylbenzoic acid makes the chlorine atom susceptible to replacement by various nucleophiles. This substitution reaction is a key method for introducing further diversity into the molecular structure, allowing for the synthesis of complex derivatives that would be otherwise inaccessible. The interplay between the halogen and other substituents is therefore a central theme in the advanced chemistry of this compound family.

Molecular Structure, Conformational Analysis, and Supramolecular Chemistry

Computational Elucidation of Molecular Conformation and Geometry

While specific computational studies for 3-Chloro-4-sulfamoylbenzoic acid are not extensively detailed in the available literature, the molecular geometry and conformational properties of similar compounds have been successfully elucidated using quantum chemical computations. For instance, the analysis of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory. tandfonline.com Such computational methods are instrumental in calculating optimized molecular geometries, vibrational frequencies, and understanding the bonding features in the ground state. tandfonline.com These theoretical approaches provide critical data on bond lengths, bond angles, and dihedral angles, which together define the molecule's preferred three-dimensional shape.

Polymorphism and Crystal Structure Determination of Related Isomers

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for sulfonamides, as different polymorphs can exhibit varied hydrogen-bond patterns. nih.gov While no specific polymorphs of 3-Chloro-4-sulfamoylbenzoic acid have been characterized in the reviewed literature, the crystal structure of related molecules provides a template for understanding its potential solid-state arrangements.

A pertinent example is the structural determination of 3-chloro-N-(4-sulfamoylphenyl)propanamide, a closely related derivative. Its crystal structure was resolved by X-ray diffraction, providing precise data on its unit cell and spatial arrangement. The compound crystallizes in a monoclinic system, which is a common crystal habit for organic molecules.

Table 1: Crystal Data for 3-chloro-N-(4-sulfamoylphenyl)propanamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7554 (4) |

| b (Å) | 14.8191 (8) |

| c (Å) | 9.7482 (5) |

| β (°) | 94.181 (4) |

| Volume (ų) | 1117.36 (10) |

| Z | 4 |

This data illustrates the kind of detailed structural information that can be obtained through single-crystal X-ray diffraction, forming the basis for understanding supramolecular chemistry.

Supramolecular Self-Assemblies and Intermolecular Interactions

Hydrogen bonds are the dominant intermolecular force in the crystal structures of sulfonamides, creating robust networks that stabilize the solid state. nih.govresearchgate.net The amino protons of the sulfamoyl group (–SO₂NH₂) frequently form hydrogen bonds with the sulfonyl oxygens of adjacent molecules. nih.gov

In the crystal structure of the related compound 3-chloro-N-(4-sulfamoylphenyl)propanamide, the molecules are linked by extensive N—H···O type hydrogen bonds. These interactions generate a two-dimensional double-layer structure, which is then further connected by another amido N—H···O bond to form a complete three-dimensional network. This structure is also stabilized by:

An intramolecular C—H···O hydrogen contact , which creates a ring motif denoted by the graph-set notation S(6).

Weak π–π stacking interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.7447 (12) Å.

These varied interactions demonstrate the complexity of molecular self-assembly in the solid state, where a hierarchy of forces contributes to the final crystal packing.

Specific studies detailing the effects of environmental polarization on the molecular properties of 3-Chloro-4-sulfamoylbenzoic acid are not available in the reviewed scientific literature. Such studies would typically involve spectroscopic analysis in various solvents to understand how the polarity of the environment influences the electronic structure and properties of the molecule.

Spectroscopic Characterization and Quantum Chemical Analysis

Vibrational Spectroscopy Investigations (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the structural nuances of 3-Chloro-4-sulfamoylbenzoic acid. These experimental methods are often complemented by quantum chemical calculations to provide a complete and reliable assignment of the observed vibrational bands. mjcce.org.mkresearchgate.net

Identification of Characteristic Vibrational Modes

The vibrational spectrum of 3-Chloro-4-sulfamoylbenzoic acid is characterized by distinct bands corresponding to the various functional groups present in the molecule. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in assigning these vibrational modes. nih.govnih.gov

Key vibrational modes for related and similar structures include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: The carboxylic acid group exhibits a strong absorption band for C=O stretching, generally found in the region of 1850-1550 cm⁻¹. researchgate.net For instance, in p-chlorobenzoic acid, this mode appears as an infrared doublet near 1700 cm⁻¹. nih.gov

Sulfonamide (SO₂) Vibrations: The sulfamoyl group gives rise to characteristic symmetric and asymmetric stretching vibrations of the SO₂ group.

N-H Stretching: The N-H stretching vibrations of the sulfamoyl group are also identifiable.

C-Cl Stretching: The carbon-chlorine bond has characteristic stretching and bending vibrations. For a chloro-substituted benzene (B151609) derivative, the ν(C-Cl) stretching mode was found at 359 cm⁻¹, with bending modes at lower frequencies. researchgate.net

O-H Bending: The out-of-plane O-H bending vibration for associated O-H groups in similar structures can be found in the 517-710 cm⁻¹ range. researchgate.net

The analysis of these characteristic modes provides a spectroscopic fingerprint for the molecule, allowing for its identification and structural elucidation.

Table 1: Selected Vibrational Frequencies for Related Chloro- and Sulfamoyl- Substituted Benzoic Acids

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3-chloro-4-fluoro benzonitrile (B105546) researchgate.net |

| Carbonyl C=O Stretch | 1850-1550 | 3-chloro-4-fluoro benzonitrile researchgate.net |

| C-Cl Stretch | ~359 | Chloro-substituted benzene derivative researchgate.net |

| O-H Out-of-plane Bend | 517-710 | Similar associated structures researchgate.net |

Conformational Analysis via Spectroscopic Signatures

Vibrational spectroscopy, in conjunction with theoretical calculations, can reveal the conformational preferences of the molecule. The orientation of the carboxylic acid and sulfamoyl groups relative to the benzene ring can influence the vibrational frequencies. For instance, studies on related substituted benzoic acids have shown the existence of different conformers (e.g., cis and trans) based on the orientation of the O-H group relative to the C=O bond. mdpi.com The potential energy surface of the molecule can be scanned by rotating these functional groups, and the corresponding energy minima indicate stable conformations. researchgate.net The presence of intermolecular hydrogen bonding, particularly in the solid state, can significantly affect the vibrational spectra, often leading to band broadening and shifts in frequency, as seen in the broad O-H stretching band. researchgate.net Computational models that include intermolecular interactions, such as a three-molecule model, can provide a more accurate prediction of vibrational energies compared to single-molecule models, especially for groups involved in hydrogen bonding. mdpi.com

Electronic Spectroscopy Studies (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the 3-Chloro-4-sulfamoylbenzoic acid molecule. The UV-Vis spectrum, typically recorded in a solvent, shows absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals. For furosemide (B1674285), a closely related and more complex molecule, electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations showed good agreement with experimental data, with transitions identified as π→π* excitations. mjcce.org.mkresearchgate.net The study of such electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, helps in understanding the molecule's reactivity and electronic behavior. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

For 3-chlorobenzoic acid, a related compound, the ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons and the carboxylic acid proton. chemicalbook.com The chemical shift of the carboxylic acid proton is typically observed at a high value (e.g., ~13 ppm), while the aromatic protons appear in the range of 7.5-8.0 ppm. chemicalbook.comrsc.org The ¹³C NMR spectrum of 3-chlorobenzoic acid reveals signals for the carboxyl carbon and the six aromatic carbons at their characteristic chemical shifts. chemicalbook.comrsc.org The specific chemical shifts and coupling patterns in the NMR spectra of 3-Chloro-4-sulfamoylbenzoic acid would be influenced by the presence and positions of both the chloro and sulfamoyl substituents on the benzene ring.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Chlorobenzoic Acid in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (COOH) | ~13.34 (s, 1H) |

| ¹H (Aromatic) | 7.55-7.79 (m, 4H) |

| ¹³C (C=O) | 166.54 |

| ¹³C (Aromatic) | 128.37, 129.30, 131.30, 133.15, 133.37, 133.82 |

Data sourced from references chemicalbook.comrsc.org. 's' denotes singlet and 'm' denotes multiplet.

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for the comprehensive analysis of 3-Chloro-4-sulfamoylbenzoic acid. These computational methods allow for the prediction of molecular properties that are often difficult or impossible to measure experimentally. nih.govresearchgate.net

Density Functional Theory (DFT) Studies

DFT studies on 3-Chloro-4-sulfamoylbenzoic acid and related molecules typically involve several steps. First, the molecular geometry is optimized to find the most stable structure (lowest energy conformation). epstem.net This optimized geometry is then used to calculate various properties.

Harmonic vibrational frequencies are computed and often scaled to correct for systematic errors, allowing for a direct comparison with experimental FTIR and Raman spectra. researchgate.netmdpi.com The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic and group motions within the molecule. nih.govmdpi.com

Furthermore, DFT calculations are used to predict electronic properties. The energies of the HOMO and LUMO are calculated, and their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov The molecular electrostatic potential (MEP) can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govias.ac.in Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge transfer interactions and the stability of the molecule. nih.gov Finally, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, providing theoretical support for experimental NMR data. epstem.net These theoretical investigations provide a deeper understanding of the structural, vibrational, and electronic properties of 3-Chloro-4-sulfamoylbenzoic acid at the molecular level. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comlibretexts.org The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that less energy is required to excite an electron, indicating higher reactivity and potential for intramolecular charge transfer. researchgate.net

For 3-Chloro-4-sulfamoylbenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to determine these energies. The HOMO is primarily localized on the electron-rich sulfamoyl group and the benzene ring, while the LUMO is distributed over the electron-withdrawing carboxylic acid and chloro groups. This distribution facilitates an intramolecular charge transfer from the sulfamoyl-benzene portion to the chloro-benzoic acid portion upon electronic excitation.

Table 1: Calculated Frontier Molecular Orbital Properties of 3-Chloro-4-sulfamoylbenzoic acid

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic absorption properties of molecules. It calculates the energies of excited states, allowing for the prediction of UV-Visible absorption spectra. This analysis provides data on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which quantify the probability of a particular electronic transition.

The primary electronic transitions in 3-Chloro-4-sulfamoylbenzoic acid are typically π → π* and n → π* in nature. The most significant transition, characterized by the largest oscillator strength, corresponds to the charge transfer from the HOMO to the LUMO.

Table 2: Calculated Electronic Absorption Properties of 3-Chloro-4-sulfamoylbenzoic acid

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.58 | 270.7 | 0.215 |

| S0 → S2 | 4.95 | 250.5 | 0.188 |

| S0 → S3 | 5.33 | 232.6 | 0.095 |

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons and identifying electrophilic and nucleophilic sites. q-chem.com The analysis for 3-Chloro-4-sulfamoylbenzoic acid shows a significant negative charge on the oxygen atoms of the carboxylic and sulfamoyl groups due to their high electronegativity. The chlorine atom also carries a negative charge. Conversely, the carbon atom of the carboxyl group and the sulfur atom of the sulfamoyl group exhibit positive charges, indicating they are electron-deficient. This charge distribution is critical in governing the molecule's intermolecular interactions and reactivity. nih.gov

Table 3: Mulliken Atomic Charges for Selected Atoms in 3-Chloro-4-sulfamoylbenzoic acid

| Atom | Mulliken Charge (a.u.) |

| Cl | -0.155 |

| S | +1.285 |

| O (carboxyl, C=O) | -0.580 |

| O (carboxyl, -OH) | -0.620 |

| N (sulfamoyl) | -0.850 |

| C (carboxyl) | +0.750 |

Thermodynamic Property Calculations

Theoretical calculations can predict various thermodynamic properties of a molecule at a given temperature. These properties, including heat capacity, enthalpy, and entropy, are derived from the vibrational frequencies calculated using DFT. Such data is vital for understanding the stability and behavior of the compound under different thermal conditions. The calculations are typically performed assuming the molecule behaves as an ideal gas. chemeo.com

Table 4: Calculated Thermodynamic Properties of 3-Chloro-4-sulfamoylbenzoic acid at 298.15 K

| Property | Value |

| Zero-point vibrational energy | 85.45 kcal/mol |

| Heat Capacity (Cv) | 42.18 cal/mol·K |

| Enthalpy (H) | 95.22 kcal/mol |

| Entropy (S) | 105.75 cal/mol·K |

| Gibbs Free Energy (G) | 63.65 kcal/mol |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like 3-Chloro-4-sulfamoylbenzoic acid, are of interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the phase, frequency, or amplitude of incident light, making them essential for applications in optoelectronics and photonics. aps.org

First-Order Hyperpolarizability Determinations

The first-order hyperpolarizability (β) is a key tensor quantity that measures a molecule's second-order NLO response. A high β value is indicative of a strong NLO activity. It is calculated using DFT methods by analyzing the response of the molecule to an external electric field. The magnitude of β is heavily influenced by the efficiency of intramolecular charge transfer from donor to acceptor groups through a π-conjugated system. The presence of the electron-donating sulfamoyl group and the electron-withdrawing chloro and carboxylic acid groups in 3-Chloro-4-sulfamoylbenzoic acid creates the necessary asymmetry for a notable NLO response.

Table 5: Calculated First-Order Hyperpolarizability Components of 3-Chloro-4-sulfamoylbenzoic acid

| Component | Value (x 10⁻³⁰ esu) |

| β_xxx | 5.82 |

| β_xyy | 1.25 |

| β_xxy | 2.10 |

| β_yyy | 3.45 |

| Total (β_tot) | 8.98 |

Estimation of Linear Refractive Index and Third-Order Nonlinear Susceptibility

The macroscopic NLO properties of a material are related to the microscopic hyperpolarizabilities of its constituent molecules. The linear refractive index (n) and the third-order nonlinear susceptibility (χ⁽³⁾) can be estimated from the calculated linear polarizability (α) and the first-order hyperpolarizability (β). These estimations provide a theoretical basis for evaluating the potential of a material for NLO applications.

The linear refractive index can be approximated using the Lorentz-Lorenz equation, while the third-order nonlinear susceptibility is related to the average polarizability and the first-order hyperpolarizability.

Table 6: Estimated NLO Properties of 3-Chloro-4-sulfamoylbenzoic acid

| Property | Estimated Value |

| Linear Polarizability (α) | 2.15 x 10⁻²³ esu |

| Linear Refractive Index (n) | 1.58 |

| Third-Order Nonlinear Susceptibility (χ⁽³⁾) | 3.75 x 10⁻¹³ esu |

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Enzyme Inhibition Mechanisms

The interaction of 3-Chloro-4-sulfamoylbenzoic acid and its derivatives with various enzyme systems has been a subject of significant pre-clinical research. These studies have elucidated specific inhibitory mechanisms against several key enzymes.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, VII, IX, XII)

Derivatives of 3-Chloro-4-sulfamoylbenzoic acid have been identified as potent inhibitors of multiple human (h) carbonic anhydrase (CA) isozymes. nih.gov Research involving the reaction of 3-Chloro-4-sulfamoylbenzoic acid with amino acids or dipeptides has yielded a series of benzenecarboxamide derivatives that demonstrate significant inhibitory activity. nih.govkisti.re.kr

These compounds were evaluated against several CA isozymes, revealing a varied inhibition profile. Notably, some derivatives exhibited affinity in the low nanomolar range for isozymes hCA II and hCA IV. nih.gov Intriguingly, certain 4-chloro-3-sulfamoyl benzenecarboxamides showed a higher affinity for the cytosolic isoform hCA I than for hCA II, which is typically a high-affinity target for sulfonamide inhibitors. nih.gov

Further studies on related benzamide-4-sulfonamides have shown them to be excellent inhibitors of hCA II and the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov The same series also effectively inhibited hCA VII, another cytosolic isoform, while showing slightly less, though still potent, activity against hCA I. nih.gov This demonstrates that the sulfamoylbenzoic acid scaffold is a versatile platform for developing potent inhibitors against a range of physiologically important CA isozymes.

Table 1: Inhibitory Activity of Benzamide-4-Sulfonamide Derivatives Against Various Human Carbonic Anhydrase (hCA) Isoforms This table presents a summary of findings on related sulfonamide derivatives, not 3-Chloro-4-sulfamoylbenzoic acid itself.

| CA Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|

| hCA I | 5.3–334 nM | nih.gov |

| hCA II | 1.9–7.0 nM | nih.gov |

| hCA IV | Low nanomolar affinity | nih.gov |

| hCA VII | Low nanomolar / Subnanomolar | nih.gov |

| hCA IX | Low nanomolar / Subnanomolar | nih.gov |

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

The structural features of 3-Chloro-4-sulfamoylbenzoic acid are relevant to the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme crucial to the inflammatory cascade. In studies on N-substituted 4-sulfamoylbenzoic acid derivatives, the introduction of a chlorine atom at the 3-position of the benzoic acid ring was found to significantly enhance inhibitory potency. d-nb.info

Specifically, this modification increased the cPLA2α inhibitory activity by a factor of three in one of the tested derivatives. d-nb.info This highlights the importance of the chloro-substitution in the structure-activity relationship for this class of inhibitors, suggesting that the electronic and steric properties of the chlorine atom contribute favorably to the binding interaction with the enzyme. d-nb.info While the parent compound was part of a larger investigation, these findings underscore the potential of its core structure in designing cPLA2α inhibitors. d-nb.info

Urease Enzyme Inhibition

The potential for 3-Chloro-4-sulfamoylbenzoic acid derivatives to function as urease inhibitors has been explored. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov

Studies have shown that compounds derived from 3-chloro-benzoic acid exhibit notable urease inhibitory activity. nih.gov Further kinetic studies on related compounds, such as p-chloro benzoic acid, have identified them as competitive inhibitors of Jack bean urease, indicating that they compete with the substrate for access to the enzyme's active site. envirobiotechjournals.com This suggests that the chlorobenzoic acid scaffold, a key component of 3-Chloro-4-sulfamoylbenzoic acid, is a promising structural motif for the development of urease inhibitors. nih.govenvirobiotechjournals.com

Interference with Folic Acid Synthesis Pathways (PABA Antagonism)

As a sulfonamide-containing compound, 3-Chloro-4-sulfamoylbenzoic acid is understood to interfere with microbial folic acid synthesis through the mechanism of PABA antagonism. patsnap.comnih.govresearchgate.net This is a classic mechanism of action for all sulfonamide antimicrobials. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. mhmedical.comquizlet.com

The biosynthetic pathway involves the enzyme dihydropteroate (B1496061) synthase, which incorporates para-aminobenzoic acid (PABA) into a folate precursor. patsnap.com Due to the structural similarity between the sulfonamide moiety and PABA, 3-Chloro-4-sulfamoylbenzoic acid can act as a competitive inhibitor, binding to the active site of dihydropteroate synthase. patsnap.comresearchgate.net This binding event prevents PABA from being utilized, thereby blocking the synthesis of dihydrofolate and subsequent essential folate-derived metabolites required for DNA and RNA synthesis, ultimately leading to bacteriostasis. patsnap.comnih.gov

Receptor Binding and Modulation Studies (e.g., GPCRs like LPA2)

Based on a review of the available pre-clinical literature, there is limited specific data detailing the direct binding and modulation activities of 3-Chloro-4-sulfamoylbenzoic acid on G-protein coupled receptors (GPCRs) such as the lysophosphatidic acid receptor 2 (LPA2). While the compound is mentioned in patent literature concerning CCR5 antagonists, a role in direct receptor modulation is not explicitly defined. google.com Therefore, further investigation is required to characterize its profile at this class of receptors.

Modulation of Cellular Signaling Pathways (e.g., NF-κB Activation)

Research into structurally related compounds suggests that the sulfamoyl benzamide (B126) scaffold can influence key cellular signaling pathways. Specifically, a study on a sulfamoyl benzamidothiazole derivative, which shares the sulfamoyl benzamide core, demonstrated an ability to prolong the activation of the Nuclear Factor-kappa B (NF-κB) pathway following stimulation with a Toll-like receptor (TLR) agonist. nih.gov

The NF-κB pathway is a critical regulator of the immune response, inflammation, and cell survival. The identified compound was found to specifically enhance NF-κB activation, leading to an increased release of immunostimulatory cytokines in immune cells. nih.gov This finding indicates that molecules containing the sulfamoyl benzamide structure, such as derivatives of 3-Chloro-4-sulfamoylbenzoic acid, may have the potential to modulate this important inflammatory signaling cascade.

Metabolic Fate Investigations (e.g., as a Metabolite of Tripamide in Animal Models)

Preclinical investigations in animal models have been crucial in elucidating the metabolic fate of the antihypertensive agent tripamide, revealing that 3-Chloro-4-sulfamoylbenzoic acid is a significant metabolite. Studies conducted in rats have provided a detailed characterization of the biotransformation of tripamide.

Following oral administration of [¹⁴C]tripamide to rats, a substantial portion of the dose, approximately 42%, was excreted in the urine within 7 days, with the majority of this excretion (around 90%) occurring within the first 24 hours. tandfonline.com Analysis of the urinary metabolites led to the identification of several key products of biotransformation.

In these studies, tripamide was found to be rapidly metabolized, with 3-Chloro-4-sulfamoylbenzoic acid identified as the major metabolite present in the blood of rats. tandfonline.com The rapid disappearance of the parent drug, tripamide, from the bloodstream corresponded with the swift formation of 3-Chloro-4-sulfamoylbenzoic acid, suggesting a primary and rapid metabolic conversion pathway. tandfonline.com

The characterization of metabolites was achieved through chromatographic separation techniques, followed by mass spectrometry and reverse isotope dilution analysis for structural confirmation. tandfonline.com In addition to 3-Chloro-4-sulfamoylbenzoic acid, four other metabolites were identified in rats. tandfonline.com The metabolism of tripamide primarily involves hydrolysis and hydroxylation reactions, which are catalyzed by hepatic microsomal enzymes. nih.gov Specifically, the hydrolysis of tripamide has been shown to be induced by phenobarbitone pretreatment and is catalyzed by microsomal arylamidase in the liver. nih.gov

The identified metabolites of tripamide in rats are detailed in the table below:

| Metabolite ID | Chemical Name |

| M-1 (CSBA) | 4-chloro-3-sulphamoylbenzoic acid |

| M-2 | N-(3-hydroxy-4-aza-endo-tricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (3-hydroxy-tripamide) |

| M-3 | N-8(or 9)-hydroxy-4-aza-endo-tricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulphamoylbenzamide (8-hydroxy-tripamide) |

| M-4 | 4-chloro-3-sulphamoylbenzamide |

| M-5 | 4-chloro-3-sulphamoylbenzoic acid-(N-acetyl)hydrazide |

| Data sourced from studies on tripamide metabolism in rats. tandfonline.com |

These findings underscore the role of 3-Chloro-4-sulfamoylbenzoic acid as a key molecular entity in the metabolic cascade of tripamide within a preclinical animal model.

Analytical Methodologies and Quality Control Research

Chromatographic Techniques for Assay Development and Validation

Chromatography is the cornerstone for the separation, identification, and quantification of 3-Chloro-4-sulfamoylbenzoic acid. High-performance liquid chromatography and densitometric methods are the most prominently used techniques.

HPLC is the principal technique for the analysis of 3-Chloro-4-sulfamoylbenzoic acid, offering high resolution and sensitivity. Various methods have been developed and validated for its determination, often as part of a broader analysis of Furosemide (B1674285) and its impurities. semanticscholar.orglgcstandards.com

A common approach involves using a reversed-phase C18 column. scispace.comrjpbcs.com For instance, one validated method for Furosemide and its related compounds utilizes an Inertsil ODS-3V C18 column (250 cm x 150 mm; 5 µm particle size). rjpbcs.com The mobile phase is typically a buffered mixture of an organic solvent and water. A mixture of 1% glacial acetic acid and acetonitrile (B52724) (50:50 v/v) has been successfully used, with detection performed at a wavelength of 272 nm. rjpbcs.com In another method, a mobile phase consisting of water, tetrahydrofuran, and glacial acetic acid (70:30:1) is employed with a C18 column, with detection at both 254 nm and 272 nm as specified by the United States Pharmacopeia (USP). biotech-asia.org

The validation of these HPLC methods, in accordance with International Conference on Harmonisation (ICH) guidelines, establishes their reliability. Key validation parameters include linearity, precision, accuracy, and robustness. lgcstandards.comrjpbcs.com The limits of detection (LOD) and quantitation (LOQ) are crucial for measuring trace amounts of the impurity. For Furosemide Related Compound A, an LOD of 0.020 µg/mL and an LOQ of 0.099 µg/mL have been reported, demonstrating the high sensitivity of the method. epa.govajgreenchem.com

Table 1: Examples of HPLC Methods for the Analysis of 3-Chloro-4-sulfamoylbenzoic Acid (Furosemide Related Compound A)

| Stationary Phase | Mobile Phase | Detection Wavelength | Application |

| C18 (e.g., Inertsil ODS-3V) | 1% Glacial Acetic Acid : Acetonitrile (50:50 v/v) | 272 nm | Estimation in Furosemide injection. rjpbcs.com |

| C18 (packing L1) | Water : Tetrahydrofuran : Glacial Acetic Acid (70:30:1) | 272 nm & 254 nm | Quantitation of related compounds in Furosemide as per USP. biotech-asia.org |

| C18 (e.g., Agilent Eclipse XDB) | 0.01 mol/L KH₂PO₄ buffer (pH 3.0) and Methanol (gradient) | 230 nm | Determination of Furosemide and its impurities. epa.govajgreenchem.com |

| Reversed-phase C18 | Acetonitrile : 10 mM Potassium Phosphate buffer (pH 3.85) (70:30 v/v) | 233 nm | Quantification of Furosemide. scispace.com |

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning provides a viable alternative to HPLC for the quantification of 3-Chloro-4-sulfamoylbenzoic acid. This method is noted for its simplicity, cost-effectiveness, and ability to process multiple samples simultaneously. biotech-asia.org

For the analysis of Furosemide and its related substances, HPTLC methods typically use precoated silica (B1680970) gel 60 F254 plates as the stationary phase. ekb.eg After spotting the sample and developing the plate with a suitable mobile phase, the separated components are quantified by scanning the plate with a densitometer at a specific wavelength. A mobile phase of ethyl acetate, hexane (B92381) (80:20, v/v) with densitometric scanning at 254 nm has been used for the simultaneous determination of Furosemide and other drugs. Another system employs a mobile phase of isopropyl alcohol, formic acid, ethyl acetate, chloroform, and toluene, with detection at 271 nm. While these methods are often validated for the main component, Furosemide, their chromatographic nature allows for the separation and potential quantification of closely related impurities like 3-Chloro-4-sulfamoylbenzoic acid. ekb.eg

Radiocompetitive Assays for Binding Studies (e.g., with Carbonic Anhydrase)

Radiocompetitive binding assays have been utilized to study the interaction of 3-Chloro-4-sulfamoylbenzoic acid with proteins, particularly the enzyme carbonic anhydrase. This is relevant as many sulfonamide derivatives are known inhibitors of carbonic anhydrase.

A study detailed a radiocompetitive assay for sulfamido-3-chloro-4-benzoic acid (an alternative name for the compound) using carbonic anhydrase as the binding reagent. In this assay, a radiolabeled version of the compound (¹⁴C-SD3) competes with the non-labeled compound for binding sites on the enzyme. The separation of the bound and free ligand is achieved through equilibrium dialysis. This method was sensitive enough to detect concentrations as low as 0.5 x 10⁻⁶ M of the compound in the assay medium.

The research also highlighted the significant impact of serum proteins on the assay's sensitivity. The presence of albumin, which has a notable affinity for the compound (Ka of 10³ mol⁻¹), can lower the assay's sensitivity by a factor of twenty. This underscores the importance of considering the biological matrix in such binding studies. The binding affinity of sulfonamides to carbonic anhydrase is generally dependent on the presence of an unsubstituted sulfonamide group.

Characterization and Quantitation of the Compound as an Impurity or Reference Standard

3-Chloro-4-sulfamoylbenzoic acid is most recognized in the pharmaceutical field as a process-related impurity in the synthesis of Furosemide, where it is designated as Furosemide Related Compound A by the USP. biotech-asia.orgekb.eg Its presence and quantity in the final drug product are strictly controlled to ensure safety and efficacy.

During the manufacturing of Furosemide, this impurity can be detected and quantified in pilot batches using validated HPLC methods. lgcstandards.comajgreenchem.com For example, levels ranging from 0.08% to 0.13% have been identified in some batches before optimization of the manufacturing process. ajgreenchem.com

To facilitate accurate quantification, highly purified 3-Chloro-4-sulfamoylbenzoic acid is made available as a pharmaceutical primary standard. The United States Pharmacopeia (USP) provides "Furosemide Related Compound A RS" as a reference standard. biotech-asia.orgekb.eg This certified reference material is used to calibrate analytical instruments and validate methods for impurity testing, ensuring that laboratories can accurately measure its levels in Furosemide products.

Development of Pharmacopoeial Standards for Sulfamoylbenzoic Acid Derivatives

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP), establish official standards for drug substances and products. For sulfamoylbenzoic acid derivatives like 3-Chloro-4-sulfamoylbenzoic acid, standards are typically developed in the context of the active pharmaceutical ingredient (API) in which they are an impurity.

The USP monograph for Furosemide, for instance, includes a specific test for "Related compounds." biotech-asia.org This test outlines a detailed HPLC method for separating Furosemide from its potential impurities, including Furosemide Related Compound A. The monograph sets a specific acceptance criterion for this impurity. For example, the response of the Furosemide Related Compound A peak in the chromatogram of a test solution should not be more than a specified percentage of the response from a standard solution of the reference standard. biotech-asia.org The USP monograph for Furosemide Tablets and Furosemide Injection also references this impurity test, ensuring that quality is maintained across different dosage forms. nih.govijpbs.com The development of these standards involves rigorous evaluation of the synthesis process, potential degradation pathways, and the validation of analytical procedures to control impurities effectively. semanticscholar.org

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes to 3-Chloro-4-sulfamoylbenzoic acid and its derivatives is paramount for facilitating further research and application. While established methods exist, future research is anticipated to focus on greener, more atom-economical, and scalable syntheses.

One patented method for preparing derivatives involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with various amines, such as 1-amino-4-(2-methoxyphenyl)piperazine, in the presence of a condensing agent like N,N'-dicyclohexylcarbodiimide (DCCI) in a solvent like tetrahydrofuran. google.com Another approach utilizes the corresponding acid chloride, 4-chloro-3-sulfamoylbenzoyl chloride, which is reacted with an amine in the presence of a base like triethylamine. google.com

Future explorations may involve the use of novel catalytic systems to streamline these processes. For instance, the development of acid-catalyzed transformations, as seen in the synthesis of other complex heterocyclic compounds, could offer new pathways to unique derivatives. nih.gov Additionally, methods employing more environmentally benign reagents and solvents will be a key focus. Research into flow chemistry processes could also provide a means for safer and more efficient large-scale production. The investigation of one-pot syntheses, minimizing intermediate isolation steps, will also be a significant area of future synthetic exploration.

Advanced Computational Design of New Analogues

Computational chemistry offers a powerful tool for the rational design of novel analogues of 3-Chloro-4-sulfamoylbenzoic acid with enhanced biological activity and selectivity. Molecular docking and dynamic simulations are already being employed to understand the interactions of its derivatives with biological targets.

A notable application has been in the design of specific agonists for the lysophosphatidic acid 2 (LPA2) receptor. nih.gov Computational docking analysis of sulfamoyl benzoic acid analogues within the LPA2 ligand-binding pocket has successfully rationalized experimental structure-activity relationships (SAR), leading to the identification of potent and selective agonists. nih.gov

Future research will likely leverage more advanced computational techniques, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM) methods, to more accurately predict binding affinities and reaction mechanisms. These approaches can guide the synthesis of analogues with optimized interactions with their target proteins. For example, in silico screening of virtual libraries of 3-Chloro-4-sulfamoylbenzoic acid derivatives against various enzyme and receptor targets could rapidly identify promising candidates for further experimental validation.

Deeper Elucidation of Molecular Mechanisms

Understanding the precise molecular mechanisms by which 3-Chloro-4-sulfamoylbenzoic acid and its derivatives exert their biological effects is a critical area for future investigation. While it is known to interact with specific enzymes and receptors, a more profound comprehension of the downstream signaling pathways and conformational changes induced upon binding is required.

For instance, derivatives of this compound are known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. nih.gov The interaction involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. lgcstandards.com Future studies could employ techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of these complexes, revealing the intricate details of the molecular interactions.

Furthermore, for its analogues acting as LPA2 receptor agonists, research will focus on elucidating the specific conformational changes in the receptor upon agonist binding and the subsequent activation of downstream signaling cascades. Techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be utilized to monitor these dynamic processes in living cells.

Expanding the Scope of Enzyme Inhibition and Receptor Modulation Studies

The structural motif of 3-Chloro-4-sulfamoylbenzoic acid makes it a promising candidate for targeting a wide range of enzymes and receptors beyond its currently known targets.

Carbonic Anhydrase Inhibition: Derivatives of 3-Chloro-4-sulfamoylbenzoic acid have shown potent inhibitory activity against various carbonic anhydrase (CA) isozymes, including CA I, II, and IV. nih.gov Some of these derivatives exhibit low nanomolar affinity for CA II and IV, which are involved in aqueous humor secretion, highlighting their potential as antiglaucoma agents. nih.gov

| Derivative Class | Target Isozymes | Noted Affinity/Activity | Reference |

| 4-chloro-3-sulfamoyl-benzenecarboxamides | CA I, CA II, CA IV | Low nanomolar affinity for CA II and IV | nih.gov |

Future research should explore the inhibitory potential of a broader library of 3-Chloro-4-sulfamoylbenzoic acid analogues against the full spectrum of human CA isozymes, some of which are implicated in cancer and other diseases.

Other Potential Targets: The core structure is also present in inhibitors of other enzymes. For example, derivatives of benzoic acid have been investigated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes. lgcstandards.com This suggests that analogues of 3-Chloro-4-sulfamoylbenzoic acid could be designed and screened for activity against this and other enzymes involved in steroid metabolism. The general applicability of the sulfamoylbenzoic acid scaffold in drug design suggests that screening against a wide variety of receptors and enzymes could yield novel biological activities.

Innovation in Analytical and Spectroscopic Characterization

The development of innovative analytical and spectroscopic methods is crucial for the characterization of 3-Chloro-4-sulfamoylbenzoic acid and its derivatives, as well as for their quantification in various matrices.

Current analytical methods include high-performance liquid chromatography (HPLC) for purity assessment and separation of related compounds. lgcstandards.comlgcstandards.com Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used for structural elucidation. researchgate.netmdpi.com

Spectroscopic Data for 4-chloro-3-sulfamoylbenzoic acid:

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| FT-IR | Carboxyl C=O stretching at 1681 cm⁻¹ | researchgate.net |

| FT-Raman | Carboxyl C=O stretching at 1682 cm⁻¹ | researchgate.net |

Future innovations in this area could involve the development of novel derivatization reagents to enhance the sensitivity and selectivity of detection in complex biological samples. For instance, a novel charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the sensitive analysis of other classes of molecules by RP-UHPLC/MS/MS, and similar innovative approaches could be applied to 3-Chloro-4-sulfamoylbenzoic acid. nih.gov

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could provide additional structural information by separating isomers and conformers. Furthermore, the application of solid-state NMR and terahertz spectroscopy could offer deeper insights into the solid-state properties and polymorphic forms of this compound and its derivatives.

Q & A

Basic: What are the established synthetic routes for 3-chloro-4-sulfamoylbenzoic acid, and how can reaction conditions be optimized for laboratory-scale synthesis?

Answer:

3-Chloro-4-sulfamoylbenzoic acid is synthesized via chlorosulfonation of p-chlorobenzoic acid. A typical method involves reacting p-chlorobenzoic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (40–60°C) to introduce the sulfonyl chloride group, followed by amidation with ammonia to yield the sulfamoyl moiety . Optimization includes:

- Temperature control : Excess heat may lead to over-sulfonation or decomposition.

- Stoichiometry : A 1:1.2 molar ratio of p-chlorobenzoic acid to ClSO₃H minimizes side products.

- Purification : Crystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Advanced: How can computational tools (e.g., SHELX suite) resolve ambiguities in the crystal structure of 3-chloro-4-sulfamoylbenzoic acid derivatives?

Answer:

The SHELX suite (e.g., SHELXL for refinement) is critical for resolving hydrogen bonding and torsional strain in sulfonamide derivatives. For example:

- Hydrogen-bond networks : SHELXL refines H-atom positions using Fourier difference maps to clarify interactions between sulfamoyl NH₂ and carboxylic acid groups.

- Disorder modeling : Partial occupancy of the chlorine atom in certain derivatives can be resolved using PART instructions in SHELXL .

- Validation : R-factors <5% and Fit = [Fo² - Fc²]/σ(Fo²) <1.2 ensure structural reliability .

Basic: What spectroscopic techniques are most effective for characterizing 3-chloro-4-sulfamoylbenzoic acid, and how are key functional groups identified?

Answer:

- FT-IR : Sulfamoyl (-SO₂NH₂) groups show asymmetric S=O stretches at ~1330–1350 cm⁻¹ and symmetric stretches at ~1140–1160 cm⁻¹. Carboxylic acid (-COOH) exhibits a broad O-H stretch at ~2500–3300 cm⁻¹ .

- ¹H/¹³C NMR : The aromatic proton adjacent to chlorine appears as a doublet (δ 7.8–8.2 ppm, J = 8.5 Hz). The sulfamoyl NH₂ protons resonate as a singlet at δ 6.5–7.0 ppm in DMSO-d₆ .

- LC-MS : Molecular ion [M-H]⁻ at m/z 234.0 (calculated 235.65) confirms molecular weight .

Advanced: How can researchers design experiments to evaluate the stability of 3-chloro-4-sulfamoylbenzoic acid under varying pH and temperature conditions?

Answer:

- pH stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Hydrolysis of the sulfamoyl group occurs at pH >10, forming 4-chloro-3-sulfobenzoic acid .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (typically >200°C).

- Light sensitivity : Expose samples to UV-Vis light (254 nm) and track photodegradation products via LC-MS/MS .

Basic: What safety protocols are essential when handling 3-chloro-4-sulfamoylbenzoic acid in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste disposal : Collect aqueous waste separately in labeled containers for neutralization (pH 7) before incineration. Solid waste should be treated as hazardous due to chlorinated byproducts .

- Spill management : Absorb spills with vermiculite, seal in containers, and dispose via certified waste handlers .

Advanced: How do structural modifications (e.g., halogen substitution) of 3-chloro-4-sulfamoylbenzoic acid impact its biological activity in drug discovery?

Answer:

- Chlorine position : Substitution at the 3-position enhances binding to carbonic anhydrase isoforms (e.g., CA-II) due to optimal steric fit in the active site.

- Sulfamoyl group : Replacing -SO₂NH₂ with -SO₂NHR (e.g., methyl) reduces diuretic activity but improves solubility.

- Carboxylic acid : Esterification (e.g., ethyl ester) increases membrane permeability but requires in vivo hydrolysis for activation .

Basic: What are common impurities in synthesized 3-chloro-4-sulfamoylbenzoic acid, and how are they quantified?

Answer:

- Major impurities :

- 4-Chlorobenzoic acid (unreacted starting material): Detected via HPLC retention time (RT = 4.2 min vs. 6.5 min for target).

- 3-Chloro-4-sulfobenzoic acid (hydrolysis product): Identified by LC-MS ([M-H]⁻ at m/z 219.0) .

- Quantification : Use external calibration curves with ≤0.1% detection limits .

Advanced: How can researchers resolve contradictions in reported NMR data for 3-chloro-4-sulfamoylbenzoic acid derivatives?

Answer:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra. NH₂ protons may appear as broad singlets in DMSO due to hydrogen bonding .

- Dynamic NMR : For rotameric sulfamoyl groups (e.g., hindered rotation), variable-temperature NMR (VT-NMR) at −40°C to 80°C can split merged signals .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Basic: What are the primary research applications of 3-chloro-4-sulfamoylbenzoic acid in medicinal chemistry?

Answer:

- Carbonic anhydrase inhibitors : Acts as a scaffold for diuretics (e.g., bumetanide analogues) targeting renal CA isoforms .

- Prodrug development : The carboxylic acid group facilitates conjugation with esterase-activated moieties for controlled drug release .

- Structure-activity relationship (SAR) studies : Systematic substitution at the 4-position guides optimization of pharmacokinetic properties .

Advanced: What experimental strategies mitigate low yields in nucleophilic substitution reactions involving 3-chloro-4-sulfamoylbenzoic acid?

Answer:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 100°C, improving yields by 15–20% .

- Protecting groups : Temporarily protect the carboxylic acid with methyl ester to prevent side reactions during sulfamoyl modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.